1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-octylpurine-2,6-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine core, with the morpholin-4-ylmethyl and octyl groups attached at the 8 and 7 positions, respectively . The exact structure would depend on the specific configuration of these groups.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Crystal Structure Analysis
The analysis of morpholine derivatives' crystal structures provides insights into their conformational properties and intermolecular interactions. For example, the study of morpholine ring derivatives reveals that they can adopt various conformations based on their substitution patterns, which significantly affects their physical and chemical properties. This information is crucial for designing new compounds with desired properties (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Polymerization Processes
Research on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts has shed light on the mechanisms and product characterization of such reactions. These findings are valuable for developing new materials with specific characteristics, such as biodegradable polymers, which have numerous applications in medical and environmental fields (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Materials Science
The synthesis and structural analysis of novel compounds with potential applications in materials science, such as in the development of new dyes for dye-sensitized solar cells, demonstrate the versatility of morpholine derivatives. These materials can significantly impact renewable energy technologies by improving the efficiency and stability of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
Medicinal Chemistry
In medicinal chemistry, morpholine derivatives have been explored for their potential in creating new therapeutic agents. For instance, research into oxetanes, which share some structural similarities with morpholines, highlights their ability to alter drug properties, such as solubility and metabolic stability. This research is foundational for drug discovery efforts aiming to optimize pharmacokinetic profiles (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-4-5-6-7-8-9-10-25-16(15-24-11-13-28-14-12-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCAFHPAHXVHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-octylpurine-2,6-dione |
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